N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, also known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and vascular tone. HET0016 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.
Wirkmechanismus
N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide selectively inhibits the 20-HETE synthase enzyme, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and vascular tone. By inhibiting the production of 20-HETE, this compound leads to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have potent antihypertensive effects in animal models of hypertension. It has also been shown to have neuroprotective effects in animal models of stroke. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its selectivity for the 20-HETE synthase enzyme, which allows for precise targeting of this pathway. However, one limitation is that this compound may have off-target effects on other enzymes, which could lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential therapeutic applications in various cardiovascular diseases, including hypertension, stroke, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other pathways and enzymes. Finally, there is potential for the development of more potent and selective inhibitors of the 20-HETE synthase enzyme, which could lead to more effective therapeutic agents for cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases such as hypertension, stroke, and heart failure. It has been shown to have potent antihypertensive effects by inhibiting the production of 20-HETE, which leads to vasodilation and a decrease in blood pressure. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential as a therapeutic agent for stroke patients.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-1,5-diphenyl-1,2,4-triazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21(12-13-23)18(24)16-19-17(14-8-4-2-5-9-14)22(20-16)15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQCFDQDPCWWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.